![molecular formula C26H27NO9 B12292004 N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE is a synthetic compound used primarily in biochemical research. It is a derivative of galactopyranoside, modified to include a 4-methylumbelliferyl group, which is a fluorescent moiety. This compound is often utilized in enzymatic assays due to its ability to release a fluorescent signal upon enzymatic cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE involves multiple steps. The starting material is typically a galactopyranoside derivative, which undergoes a series of protection and deprotection steps to introduce the 4-methylumbelliferyl group and the acetamido group. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl groups. Common reagents include methanol, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, releasing the 4-methylumbelliferyl group.
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under basic conditions.
Major Products
Hydrolysis: 4-Methylumbelliferone and the corresponding galactopyranoside derivative.
Oxidation: Oxidized forms of 4-methylumbelliferone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE is widely used in scientific research, particularly in:
Biochemistry: As a substrate in enzymatic assays to study glycosidase activity.
Molecular Biology: In the development of fluorescent probes for imaging and diagnostic applications.
Medicine: Potential use in drug discovery and development, particularly in screening for enzyme inhibitors.
Industry: Utilized in quality control processes for enzyme production and activity assays.
Mécanisme D'action
The compound exerts its effects primarily through enzymatic cleavage. When used as a substrate for glycosidases, the enzyme cleaves the glycosidic bond, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to quantify enzyme activity. The molecular targets are typically glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another substrate for β-galactosidase, but without the acetamido and methoxyphenylmethylene groups.
4-Methylumbelliferyl α-D-glucopyranoside: Used for studying α-glucosidase activity.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: A substrate for β-N-acetylglucosaminidase.
Uniqueness
4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE is unique due to its specific structure, which allows it to be used in assays targeting specific glycosidases. The presence of the acetamido group and the methoxyphenylmethylene protection enhances its stability and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H27NO9 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28) |
Clé InChI |
IJZBRUAYYUKOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


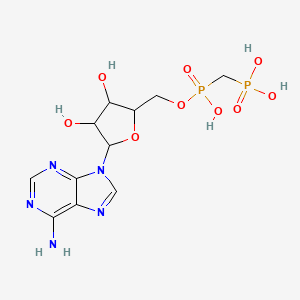
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)
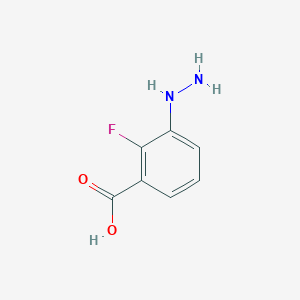


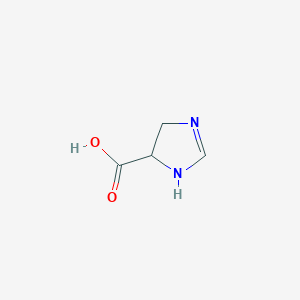

![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
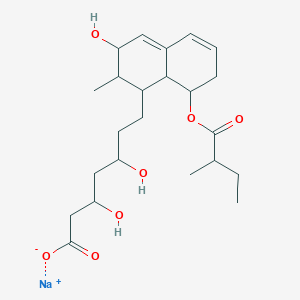
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
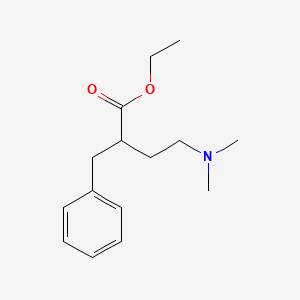
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
